molecular formula C22H29NO2Si B14249767 (6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one CAS No. 209257-75-0

(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one

Cat. No.: B14249767
CAS No.: 209257-75-0
M. Wt: 367.6 g/mol
InChI Key: QZMFGYQQZDTOJN-SFHVURJKSA-N
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Description

(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidin-2-one core structure, which is substituted with a tert-butyl(diphenyl)silyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of (6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one is unique due to the combination of its piperidin-2-one core and the tert-butyl(diphenyl)silyl group.

Properties

CAS No.

209257-75-0

Molecular Formula

C22H29NO2Si

Molecular Weight

367.6 g/mol

IUPAC Name

(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one

InChI

InChI=1S/C22H29NO2Si/c1-22(2,3)26(19-12-6-4-7-13-19,20-14-8-5-9-15-20)25-17-18-11-10-16-21(24)23-18/h4-9,12-15,18H,10-11,16-17H2,1-3H3,(H,23,24)/t18-/m0/s1

InChI Key

QZMFGYQQZDTOJN-SFHVURJKSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CCCC(=O)N3

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCCC(=O)N3

Origin of Product

United States

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